

Spectroscopic Analysis of (S)-1-Phenylethanol: A Technical Overview

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This guide provides an in-depth analysis of the spectroscopic data for the chiral molecule **(S)-1-Phenylethanol**, a key intermediate in pharmaceutical and fine chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For **(S)-1-Phenylethanol**, both ¹H and ¹³C NMR provide distinct signatures confirming its molecular structure.

1.1. ¹H NMR Spectral Data

The proton NMR spectrum of **(S)-1-Phenylethanol** is characterized by signals corresponding to the aromatic protons, the methine proton, the hydroxyl proton, and the methyl protons.



| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---------------------------|-----------------|--------------------------------|----------------------|------------|
| ~7.39 - 7.26 | Multiplet | - | 5 | Ar-H |
| ~4.91 | Quartet | ~6.5 | 1 | CH(OH) |
| ~2.01 | Singlet (broad) | - | 1 | ОН |
| ~1.49 | Doublet | ~6.5 | 3 | СНз |

Note: Data
acquired in
CDCl₃ at 400 or
500 MHz. The
chemical shift of
the hydroxyl
proton can vary
depending on
concentration
and temperature.

[1]

1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.



| Chemical Shift (δ) ppm | Carbon Assignment | |
|--|-------------------|--|
| ~145.9 | Ar-C (quaternary) | |
| ~128.5 | Ar-CH | |
| ~127.4 | Ar-CH | |
| ~125.4 | Ar-CH | |
| ~70.4 | CH(OH) | |
| ~25.1 | CH₃ | |
| Note: Data acquired in CDCl₃ at 100 or 125 MHz.[1] | | |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (ṽ) cm⁻¹ | Description of Vibration | Functional Group |
|---|--------------------------|-------------------------|
| ~3364 | O-H stretch (broad) | Alcohol |
| ~3030 | C-H stretch (aromatic) | Aromatic Ring |
| ~2965 | C-H stretch (aliphatic) | Methyl/Methine |
| ~1493, 1452 | C=C stretch (in-ring) | Aromatic Ring |
| ~1089, 1007 | C-O stretch | Secondary Alcohol |
| ~761, 699 | C-H bend (out-of-plane) | Monosubstituted Benzene |
| Note: Spectra are often recorded as a thin film (neat). | | |

Mass Spectrometry (MS)



Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| m/z (Mass-to- Charge Ratio) | Proposed Fragment | Formula | Relative Intensity |
|--------------------------------|---|---|--------------------|
| 122 | [M]+ (Molecular Ion) | [C ₈ H ₁₀ O] ⁺ | Moderate |
| 107 | [M-CH ₃]+ | [C ₇ H ₇ O] ⁺ | High (Base Peak) |
| 79 | [C ₆ H ₇]+ | [C ₆ H ₇] ⁺ | Moderate |
| 77 | [C ₆ H ₅] ⁺ | [C ₆ H ₅] ⁺ | High |

Note: Data typically acquired via Electron Ionization (EI) in a GC-MS system.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis.

NMR Data Acquisition:

- Sample Preparation: Dissolve approximately 5-10 mg of (S)-1-Phenylethanol in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Parameters: Acquire the spectrum with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- 13C NMR Parameters: Acquire the spectrum with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.



Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H) or the residual solvent signal of CDCl₃ (77.16 ppm for ¹³C).[4]

IR Spectrum Acquisition (Neat/Thin Film):

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27.[2]
- Sample Preparation: Apply a single drop of neat (undiluted) (S)-1-Phenylethanol directly
 onto the surface of the ATR (Attenuated Total Reflectance) crystal or between two potassium
 bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
- Data Collection: Record the spectrum typically over a range of 4000-600 cm⁻¹.[5]
- Processing: Perform a background scan of the clean ATR crystal or empty salt plates. Collect
 the sample spectrum and ratio it against the background to obtain the final absorbance or
 transmittance spectrum.

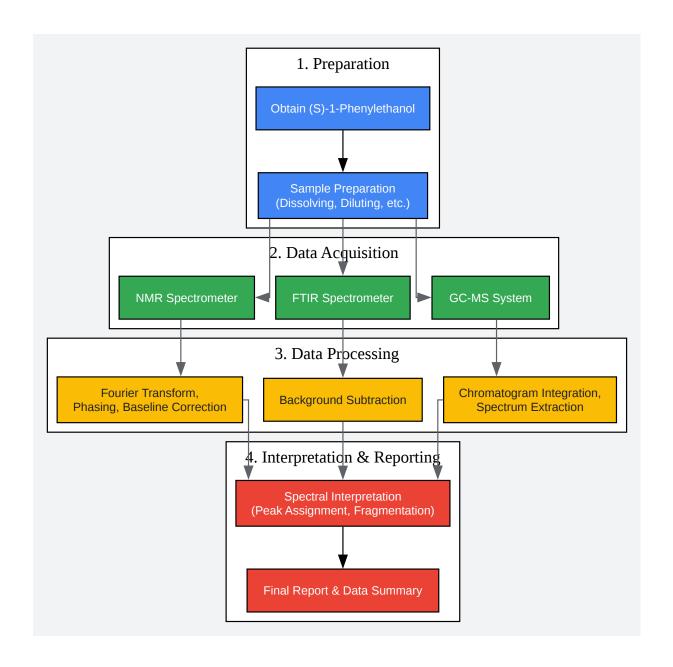
Mass Spectrum Acquisition (GC-MS):

- Sample Preparation: Prepare a dilute solution of **(S)-1-Phenylethanol** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[6]
- GC Conditions: Inject 1 μL of the sample solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from the solvent and any impurities (e.g., start at 50°C, ramp to 250°C).
- MS Conditions: Set the ion source to EI mode at 70 eV. Scan a mass range of m/z 40-200.
- Data Analysis: Identify the peak corresponding to (S)-1-Phenylethanol in the total ion chromatogram and analyze its corresponding mass spectrum to identify the molecular ion and key fragment ions.[3]



Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

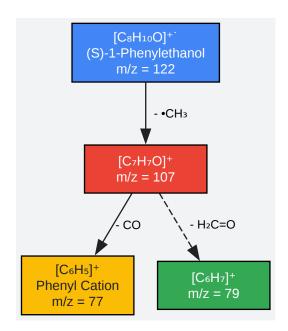


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Caption: A generalized workflow for the spectroscopic analysis of a chemical sample.

Diagram 2: Proposed Mass Spectrometry Fragmentation of (S)-1-Phenylethanol





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Caption: Key fragmentation pathways for (S)-1-Phenylethanol under Electron Ionization (EI).

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